molecular formula C13H19N3OS B5883610 N-(3-methoxyphenyl)-4-methyl-1-piperazinecarbothioamide

N-(3-methoxyphenyl)-4-methyl-1-piperazinecarbothioamide

Cat. No. B5883610
M. Wt: 265.38 g/mol
InChI Key: YQTZGTXLTMZRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-4-methyl-1-piperazinecarbothioamide, also known as metoclopramide, is a medication commonly used to treat gastrointestinal disorders such as nausea, vomiting, and gastroparesis. However, it also has potential applications in scientific research due to its unique mechanism of action. In

Mechanism of Action

Metoclopramide acts as a dopamine receptor antagonist, specifically targeting the D2 receptor subtype. It also acts as a serotonin receptor agonist, specifically targeting the 5-HT4 receptor subtype. These actions result in increased gastrointestinal motility and decreased nausea and vomiting.
Biochemical and Physiological Effects:
Metoclopramide has been shown to increase the release of acetylcholine and decrease the release of dopamine in the brain. It also increases the release of motilin, a hormone that stimulates gastrointestinal motility. Metoclopramide has been found to have minimal effects on heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

Metoclopramide has advantages in lab experiments due to its ability to cross the blood-brain barrier and interact with dopamine receptors in the brain. However, its effects on gastrointestinal motility may make it difficult to use in experiments involving the gastrointestinal tract. Additionally, its potential side effects may need to be taken into consideration when designing experiments.

Future Directions

There are several potential future directions for research involving N-(3-methoxyphenyl)-4-methyl-1-piperazinecarbothioamidede. It may have potential in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research may be done to explore its effects on other neurotransmitter systems in the brain. Finally, its potential use in combination with other medications for the treatment of gastrointestinal disorders may be explored.

Synthesis Methods

Metoclopramide can be synthesized through a multi-step process involving the reaction of 3-methoxybenzaldehyde with methylamine to form 3-methoxyphenylmethylamine. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. The final step involves the reaction of the dithiocarbamate with 1-chloro-4-methylpiperazine to form N-(3-methoxyphenyl)-4-methyl-1-piperazinecarbothioamidede.

Scientific Research Applications

Metoclopramide has been found to have potential applications in scientific research due to its ability to cross the blood-brain barrier and interact with dopamine receptors in the brain. It has been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-(3-methoxyphenyl)-4-methylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-15-6-8-16(9-7-15)13(18)14-11-4-3-5-12(10-11)17-2/h3-5,10H,6-9H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTZGTXLTMZRBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200592
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-methoxyphenyl)-4-methylpiperazine-1-carbothioamide

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